

# Application Note: 2-Chlorophenyl-(biphenyl-4-yl)-carbinol in Pharmaceutical Synthesis

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## Compound of Interest

Compound Name: 2-Chlorophenyl-(biphenyl-4-yl)-carbinol

Cat. No.: B8681194

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## Executive Summary

This guide details the strategic application of **2-Chlorophenyl-(biphenyl-4-yl)-carbinol** (also known as 1-(4-biphenyl)-1-(2-chlorophenyl)methanol) as a pivotal intermediate in the synthesis of imidazole-based antifungal and antimicrobial agents. Specifically, this carbinol is the direct lipophilic precursor to Lombazole (1-[(4-biphenyl)(2-chlorophenyl)methyl]-1H-imidazole), a potent antimicrobial agent structurally related to Bifonazole and Clotrimazole.

The presence of the 2-chlorophenyl moiety, combined with the bulky biphenyl system, imparts high lipophilicity and metabolic stability to the final API, enhancing its retention in keratinized tissues (skin/nails). This protocol provides a validated workflow for converting the carbinol precursor into the active pharmaceutical ingredient (API) with high purity (>98%), focusing on the critical activation and N-alkylation steps.

## Chemical Profile & Material Specifications[1][2][3][4][5]

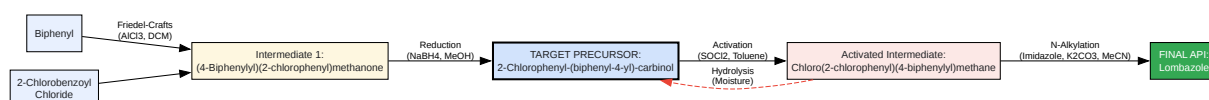
Parameter	Specification
Chemical Name	2-Chlorophenyl-(biphenyl-4-yl)-methanol
Common Name	Lombazole Carbinol Intermediate
CAS Number	Analogous to 66774-02-5 (Diphenyl variant); Specific: 63675-74-1 (check specific vendor COA)
Molecular Formula	C <sub>19</sub> H <sub>15</sub> ClO
Molecular Weight	294.78 g/mol
Appearance	White to off-white crystalline solid
Solubility	Soluble in DCM, Toluene, Acetonitrile; Insoluble in Water
Key Function	Electrophile precursor (via activation) for N-alkylation of imidazoles

## Synthetic Pathway & Mechanism

The transformation of the carbinol to the API involves a nucleophilic substitution sequence. The hydroxyl group is a poor leaving group and must first be activated (typically to a chloride) before coupling with the imidazole ring.

## Reaction Logic Diagram

The following flowchart illustrates the synthesis of the carbinol from raw materials and its downstream conversion to Lombazole.



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Figure 1: Synthetic pathway from raw materials to Lombazole. The core workflow of this guide focuses on the Carbinol -> Chloride -> API sequence.

## Detailed Experimental Protocols

### Upstream Generation: Synthesis of the Carbinol

Note: If purchasing the carbinol commercially, skip to Section 4.2.

Objective: Reduce the ketone intermediate to the alcohol (carbinol).

- Charge a reactor with (4-biphenyl)(2-chlorophenyl)methanone (1.0 eq) and Methanol (10 vol).
- Cool to 0–5°C.
- Add Sodium Borohydride (NaBH<sub>4</sub>) (0.6 eq) portion-wise over 30 minutes. Caution: Hydrogen gas evolution.
- Stir at room temperature for 2–4 hours until ketone is <0.5% by HPLC.
- Quench with water and adjust pH to ~7 with dilute HCl.
- Filter the precipitated solid, wash with water, and dry.
  - Yield Target: >95%<sup>[1][2]</sup>
  - Purity: >98% (HPLC)

### Core Protocol: Activation & Coupling (API Synthesis)

This is the critical pharmaceutical step. The carbinol is activated to a chloride, which is then displaced by imidazole.

#### Step A: Chlorination (Activation)

Rationale: The hydroxyl group is converted to a chloride leaving group using Thionyl Chloride (SOCl<sub>2</sub>).

- Dissolve **2-Chlorophenyl-(biphenyl-4-yl)-carbinol** (100 g, 0.34 mol) in Toluene (500 mL) or DCM.
  - Expert Tip: Toluene is preferred for easier solvent recovery and higher boiling point if reaction is sluggish.
- Add Thionyl Chloride (50 g, 0.42 mol, 1.25 eq) dropwise at 20–25°C.
- Heat to 50–60°C for 2 hours.
  - Monitor: Use TLC (Hexane/EtOAc 4:1) or HPLC. The carbinol peak should disappear.
- Distill off excess SOCl<sub>2</sub> and solvent under reduced pressure.
  - Critical: The residue (Chloride Intermediate) is hydrolytically unstable. Do not expose to moist air. Proceed immediately to Step B or store under N<sub>2</sub>.

## Step B: N-Alkylation (Lombazole Formation)

Rationale: Nucleophilic attack by imidazole. Using excess imidazole acts as an acid scavenger, or a base like K<sub>2</sub>CO<sub>3</sub> can be used.

- Suspend Imidazole (46 g, 0.68 mol, 2.0 eq) in Acetonitrile (MeCN) (600 mL).
  - Alternative: Use K<sub>2</sub>CO<sub>3</sub> (1.5 eq) and Imidazole (1.1 eq) to reduce reagent cost.
- Heat the imidazole solution to 50°C to ensure dissolution.
- Add the crude Chloride Intermediate (dissolved in minimal MeCN or Toluene) dropwise to the imidazole solution.
- Reflux (80°C) for 3–5 hours.
- Work-up:
  - Cool to room temperature.
  - Distill off Acetonitrile.

- Dissolve residue in DCM or Chloroform.
- Wash with water (3x) to remove salts and excess imidazole.
- Crystallization:
  - Evaporate organic solvent.
  - Recrystallize from Acetone or Ethanol.
  - Yield Target: 75–85% (over 2 steps).
  - Melting Point: 142–144°C (Literature value for Bifonazole analogs).

## Critical Process Parameters (CPPs) & Troubleshooting

Parameter	Target Range	Impact of Deviation
SOCl <sub>2</sub> Stoichiometry	1.1 – 1.3 eq	<1.1: Incomplete activation; residual carbinol in API. >1.5: Difficult removal; potential side reactions.[3]
Moisture Content	< 0.1%	High moisture hydrolyzes the chloride intermediate back to the carbinol (see Fig 1), stalling the reaction.
Coupling Temp	75 – 82°C (Reflux)	Low: Slow reaction, N3-isomer formation favored kinetically. High: Degradation of the trityl-like system.
Base Choice	Excess Imidazole or K <sub>2</sub> CO <sub>3</sub>	Strong bases (NaOH) may cause elimination reactions (formation of stilbene derivatives).

## Analytical Control Strategy

### HPLC Method for In-Process Control (IPC)

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5  $\mu$ m).
- Mobile Phase:
  - A: 0.1% Phosphoric Acid in Water.
  - B: Acetonitrile.
- Gradient: 40% B to 90% B over 15 mins.
- Detection: UV @ 254 nm.

#### Retention Time Logic:

- Imidazole: ~1.5 min (Polar, elutes void volume).
- Carbinol (Precursor): ~6.0 min.
- Lombazole (API): ~8.5 min.
- Chloride Intermediate: ~10.0 min (Most lipophilic, elutes last).

### Structural Validation (NMR)

- $^1\text{H}$  NMR ( $\text{CDCl}_3$ , 400 MHz):
  - Look for the disappearance of the carbinol CH-OH proton (typically ~5.8-6.0 ppm, d).
  - Appearance of the N-CH-Ar proton in Lombazole (singlet or split singlet around ~6.5-6.8 ppm depending on environment).
  - Imidazole ring protons: Three distinct signals (approx 6.9, 7.1, 7.6 ppm).[4]

### Safety & Handling

- Thionyl Chloride: Highly corrosive and releases HCl/SO<sub>2</sub> gas. Use a caustic scrubber.

- Carbinol Precursor: Generally low toxicity but treat as a potential irritant.
- Lombazole (API): Bioactive antifungal.[5] Use PPE (gloves, mask) to prevent absorption.

## References

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## Sources

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